molecular formula C10H14N2O4 B2630342 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine CAS No. 1613189-26-6

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine

Cat. No.: B2630342
CAS No.: 1613189-26-6
M. Wt: 226.232
InChI Key: HMTSRXKSDXRECX-UHFFFAOYSA-N
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Description

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is a nitroaromatic amine derivative characterized by a 4-nitrophenoxy group linked to an ethanamine moiety via a diethylene glycol chain. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol (base form) and 218.64 g/mol as the hydrochloride salt (CAS: 98395-62-1) . The compound is commercially available with ≥95% purity (CAS: 1613189-26-6) and serves as a critical intermediate in pharmaceutical synthesis, particularly for functionalizing molecules via its primary amine group . The nitro group confers electron-withdrawing properties, influencing its reactivity in reduction or nucleophilic substitution reactions.

Properties

IUPAC Name

2-[2-(4-nitrophenoxy)ethoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c11-5-6-15-7-8-16-10-3-1-9(2-4-10)12(13)14/h1-4H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTSRXKSDXRECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine typically involves the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted ethanamines and phenoxy derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The ethoxy linkages provide flexibility to the molecule, allowing it to interact with different targets .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Molecular Formula Key Substituents Applications Reference
2-[2-(4-Nitrophenoxy)ethoxy]ethanamine 1613189-26-6 C₁₀H₁₄N₂O₄ Primary amine, two ethoxy units, nitro Pharmaceutical intermediate
2-(4-Nitrophenoxy)ethanamine 60814-16-6 C₈H₁₀N₂O₃ Primary amine, one ethoxy unit, nitro Building block for surfactants
N,N-Dimethyl-2-[2-(4-tert-octylphenoxy)ethoxy]ethanamine - C₂₀H₃₅NO₂ Tertiary amine, bulky tert-octyl group Surfactant or phase-transfer catalyst
N,N-Diethyl-2-[2-(vinyloxy)ethoxy]ethanamine - C₁₀H₂₁NO₂ Tertiary amine, vinyl ether Olefin metathesis catalyst removal
2-[2-(2-Azidoethoxy)ethoxy]ethanamine 166388-57-4 C₆H₁₄N₄O₂ Primary amine, azide group Click chemistry, polymer films
(E)-2-(2-(3-Boronatoallyloxy)ethoxy)ethanamine - C₁₁H₂₂BNO₄ Boron-containing allyl ether Suzuki-Miyaura cross-coupling

Physicochemical Properties

  • Polarity and Solubility: The target compound’s two ethoxy units enhance water solubility compared to 2-(4-Nitrophenoxy)ethanamine (single ethoxy) but reduce lipophilicity relative to tert-octyl derivatives (logP: ~1.8 vs. ~4.2 for tert-octyl analog) .
  • Basicity : The primary amine (pKa ~9.5) is more nucleophilic than tertiary amines (e.g., N,N-diethyl analog, pKa ~8.2), enabling facile conjugation with carboxylic acids or electrophiles .
  • Thermal Stability : Azide-containing analogs (e.g., 2-[2-(2-azidoethoxy)ethoxy]ethanamine) decompose exothermically above 120°C, limiting their utility in high-temperature reactions compared to nitro derivatives .

Research Findings and Case Studies

  • Catalyst Sequestration : N,N-Diethyl-2-[2-(vinyloxy)ethoxy]ethanamine (4 equiv.) effectively removes residual Grubbs catalyst from metathesis mixtures, achieving >99% catalyst removal .
  • Polymer Films : 2-[2-(2-azidoethoxy)ethoxy]ethanamine was copolymerized with methacrylamide to yield azide-functionalized films with tunable mechanical properties (Young’s modulus: 1.2–2.4 GPa) .

Biological Activity

2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is an organic compound characterized by the molecular formula C10H14N2O4. It features a nitrophenoxy group linked to an ethanamine backbone through ethoxy linkages. This unique structure endows the compound with distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biochemistry.

The compound undergoes several chemical reactions, including:

  • Oxidation : The nitro group can be reduced to an amino group under specific conditions.
  • Reduction : It can be reduced to form corresponding amines.
  • Substitution : Ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation Agents : Potassium permanganate, hydrogen peroxide.
  • Reducing Agents : Lithium aluminum hydride, catalytic hydrogenation.
  • Substitution Nucleophiles : Halides or amines in the presence of a base.

The biological activity of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine is attributed to its ability to interact with various molecular targets. The nitrophenoxy group may participate in biochemical pathways that influence enzyme activity and cellular processes. The flexibility provided by the ethoxy linkages allows for diverse interactions with biomolecules.

Biological Activity

Research indicates that 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could be relevant in drug design for diseases where enzyme activity is dysregulated.
  • Cellular Interaction : It has been observed to modulate cellular signaling pathways, impacting cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that certain modifications of the compound enhanced its inhibitory potency, indicating its potential use in treating neurodegenerative diseases like Alzheimer’s.
  • Cell Proliferation Assays : In vitro assays indicated that 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine could reduce the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of 2-[2-(4-Nitrophenoxy)ethoxy]ethanamine compared to similar compounds:

CompoundAntimicrobial ActivityEnzyme InhibitionAnticancer Activity
2-[2-(4-Nitrophenoxy)ethoxy]ethanamineModerateStrong (AChE)Moderate
2-[2-(4-Nitrophenyl)ethanol]WeakWeakLow
2-[2-(4-Aminophenyl)ethanol]StrongModerateHigh

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